Cas no 103188-43-8 (2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-)

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- structure
103188-43-8 structure
Productnaam:2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
CAS-nummer:103188-43-8
MF:C17H17NO
MW:251.322984457016
CID:1135992
PubChem ID:795855

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
    • 3-phenyl-N-(2-phenylethyl)prop-2-enamide
    • (E)-3-phenyl-N-(2-phenylethyl)-2-propenamide
    • N-Phenethylcinnamamide
    • (2E)-3-Phenyl-N-(2-phenylethyl)-2-propenamide
    • cid_795855
    • 3-Phenyl-N-(2-phenylethyl)-2-propenamide
    • CINNAMOYL-.BETA.-PHENETHYLAMINE
    • SR-01000205384
    • BOSUEWCVNFFBGV-VAWYXSNFSA-N
    • (E)-N-Phenethylcinnamide
    • UNII-U2RPT6UA5K
    • AB00081214-01
    • HMS2271G10
    • (2E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide
    • CHEMBL1305393
    • 55030-23-4
    • F92764
    • Cinnamoyl-beta-phenethylamine
    • SMR000440721
    • SCHEMBL16473431
    • AKOS002987632
    • (E)-N-phenethyl-3-phenyl-acrylamide
    • MLS000863653
    • BDBM58170
    • 3-phenyl-N-(2-phenylethyl)acrylamide
    • (E)-N-Phenethylcinnamamide
    • MEGxp0_002058
    • SR-01000205384-1
    • N-Phenethyl-3-phenyl-acrylamide
    • 103188-43-8
    • U2RPT6UA5K
    • (2E)-3-Phenyl-N-(2-phenylethyl)-2-propenamide #
    • 2-Propenamide, 3-phenyl-N-(2-phenylethyl)-
    • (E)-3-phenyl-N-(2-phenylethyl)prop-2-enamide
    • N-2-Phenylethylcinnamamide E
    • MLSMR
    • CHEBI:228423
    • STK407997
    • Inchi: InChI=1S/C17H17NO/c19-17(12-11-15-7-3-1-4-8-15)18-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,18,19)/b12-11+
    • InChI-sleutel: BOSUEWCVNFFBGV-VAWYXSNFSA-N
    • LACHT: c1ccc(cc1)CCNC(=O)/C=C/c2ccccc2

Berekende eigenschappen

  • Exacte massa: 251.13111
  • Monoisotopische massa: 251.131014166g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 5
  • Complexiteit: 286
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 29.1Ų
  • XLogP3: 3.4

Experimentele eigenschappen

  • Kleur/vorm: Powder
  • Dichtheid: 1.1±0.1 g/cm3
  • Kookpunt: 477.4±38.0 °C at 760 mmHg
  • Vlampunt: 288.6±11.7 °C
  • PSA: 29.1
  • Dampfdruk: 0.0±1.2 mmHg at 25°C

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- Beveiligingsinformatie

2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN6100-1 mL * 10 mM (in DMSO)
N-Phenethylcinnamamide
103188-43-8 98%
1 mL * 10 mM (in DMSO)
¥ 2480 2023-09-15
TargetMol Chemicals
TN6100-5 mg
N-Phenethylcinnamamide
103188-43-8 98%
5mg
¥ 2,380 2023-07-10
1PlusChem
1P007IE4-5mg
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
103188-43-8
5mg
$433.00 2023-12-26
TargetMol Chemicals
TN6100-5mg
N-Phenethylcinnamamide
103188-43-8
5mg
¥ 2380 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N92470-5 mg
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
103188-43-8
5mg
¥3520.0 2021-09-08
Aaron
AR007IMG-5mg
2-Propenamide, 3-phenyl-N-(2-phenylethyl)-, (2E)-
103188-43-8 98%
5mg
$484.00 2025-02-13
TargetMol Chemicals
TN6100-1 ml * 10 mm
N-Phenethylcinnamamide
103188-43-8
1 ml * 10 mm
¥ 2480 2024-07-19

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